2,5-Pentalenediol, octahydro-
CAS No.: 112163-72-1
Cat. No.: VC16040093
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112163-72-1 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol |
| Standard InChI | InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2 |
| Standard InChI Key | DREIYIQPNMHCIL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(CC2CC1O)O |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
OPD (C₈H₁₄O₂) features a bicyclic skeleton comprising two fused cyclopentane rings, with hydroxyl groups at the 2 and 5 positions . Its IUPAC name, 1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol, reflects the stereochemical complexity of the molecule. The rigid V-shaped geometry, confirmed via single-crystal X-ray diffraction , contributes to its high thermal stability and mechanical robustness.
Table 1: Key Molecular Properties of OPD
Stereochemistry and Conformational Analysis
The absolute stereochemistry of OPD’s endo-endo isomer was resolved using 2D NMR and X-ray crystallography, revealing a cis-fused bicyclic system . This configuration minimizes steric strain, enhancing thermal stability compared to isohexides like isosorbide .
Synthesis and Production
Derivation from Citric Acid
OPD is synthesized via a multi-step process starting with citric acid, a renewable feedstock. Key steps include:
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Cyclization: Citric acid undergoes intramolecular esterification to form a bicyclic intermediate .
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Reduction: The intermediate is reduced using catalytic hydrogenation, yielding OPD with high stereochemical purity .
Industrial Scalability
Melt polycondensation with diphenyl carbonate (DPC) and aliphatic diols (e.g., 1,8-octanediol) enables large-scale production of OPD-based polycarbonates (co-PCs) . The process preserves stereochemistry, as confirmed by ¹³C NMR .
Applications in Polymer Science
Copolycarbonates for High-Tg Materials
OPD’s rigidity enables the synthesis of copolycarbonates with glass transition temperatures (Tg) up to 80.4°C, outperforming conventional biobased diols like isosorbide (Tg ~60°C) .
Table 2: Thermal Properties of OPD-Based Polymers
Sustainability Advantages
OPD-based polymers reduce reliance on petroleum-derived bisphenol A (BPA), addressing toxicity concerns . A 30 mol% OPD incorporation increases Young’s modulus by 57% compared to pure CHDM-based polymers .
Thermal and Mechanical Performance
Thermal Stability
OPD’s bicyclic structure confers a T₅% of 276°C, significantly higher than isohexides (T₅% ~220°C) . This stability enables applications in automotive and aerospace components requiring resistance to thermal degradation .
Mechanical Behavior
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Ductile-to-Brittle Transition: At >30 mol% OPD, co-PCs exhibit brittle fracture due to reduced molecular weight (Mn <20,000 g/mol) and low entangled strand density .
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Shear Yielding: Below this threshold, OPD enhances toughness via cavitation-triggered shear yielding, as observed in dynamic mechanical analysis (DMA) .
Comparison with Alternative Diols
Table 3: OPD vs. Common Polymer Diols
| Diol | Source | Tg (°C) | T₅% (°C) | Sustainability |
|---|---|---|---|---|
| OPD | Citric acid | 80.4 | 276 | High (biobased) |
| Isosorbide | Glucose | 60 | 220 | Moderate |
| CHDM | Petrochemical | 80 | 250 | Low |
| TMCD | Petrochemical | 120 | 290 | Low |
| Data synthesized from . |
OPD’s biobased origin and balanced rigidity/processability make it superior to petrochemical-derived diols like CHDM and TMCD in sustainable polymer design .
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